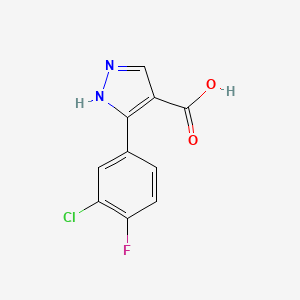

3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O2/c11-7-3-5(1-2-8(7)12)9-6(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWMSVCCLRUPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=NN2)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Anilines with Hydrazine and Aldehydes

A common synthetic route involves the cyclization of 3-chloro-4-fluoroaniline with hydrazine and an appropriate aldehyde precursor under acidic or basic conditions to form the pyrazole ring. This method enables the installation of the 3-chloro-4-fluorophenyl group directly onto the pyrazole scaffold.

- Reaction Conditions: Acidic or basic media, moderate temperatures.

- Advantages: Direct access to the pyrazole core with desired substitution.

- Limitations: Requires careful control to avoid side reactions and ensure regioselectivity.

Oxidation of 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

The aldehyde precursor, 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, is oxidized to the corresponding carboxylic acid using common oxidizing agents.

- Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

- Reaction Conditions: Typically aqueous or organic solvents, controlled temperature.

- Yield: High yields reported with optimized conditions.

- Note: This step is crucial for introducing the carboxylic acid functionality.

Detailed Preparation Method from Patent Literature

While direct literature on the exact compound is limited, analogous preparation methods for related pyrazole carboxylic acids provide a reliable basis. For instance, preparation methods for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acids share mechanistic and procedural similarities.

Multi-Step Synthesis via Diketone Intermediates and Hydrazine Cyclization

- Step 1: Preparation of substituted diketone derivatives by Claisen condensation or related reactions involving fluoro- and chloro-substituted acetyl derivatives.

- Step 2: Condensation of the diketone intermediate with methylhydrazine or hydrazine to form the pyrazole ring.

- Step 3: Oxidation under alkaline conditions followed by acidification to yield the pyrazole-4-carboxylic acid.

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Claisen condensation to form diketone | Reflux in suitable solvent | >90% | High purity diketone intermediate |

| 2 | Cyclization with hydrazine | -20 °C to room temp, dropwise addition | 85-90% | Controlled temperature critical |

| 3 | Oxidation and acidification | Alkali conditions, acid work-up | 90-96% | High product purity, minimal waste |

- The process is characterized by short reaction routes, low raw material cost, safety, and high atom economy.

- The method is suitable for industrial scale-up due to low emissions and waste generation.

Alternative Synthetic Route via Metalation and Carboxylation

Another advanced method involves:

- Halogenation and Diazotization: Starting from N-methyl-3-aminopyrazole, halogenation at the 4-position is achieved using bromine or iodine.

- Cross-Coupling: Coupling with potassium difluoromethyl trifluoroborate introduces the difluoromethyl substituent.

- Grignard Reaction: Isopropyl magnesium chloride mediates Grignard exchange.

- Carboxylation: Reaction with carbon dioxide forms the carboxylic acid group at the 4-position.

This method avoids isomer formation common in other processes and achieves product purity >99.5% with an overall yield of approximately 64% over three steps.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Yield (%) | Purity (%) | Industrial Suitability |

|---|---|---|---|---|---|

| Cyclization of 3-chloro-4-fluoroaniline + hydrazine + aldehyde | Direct cyclization | Simple, direct | 80-90 | >95 | Moderate |

| Oxidation of pyrazole-4-carbaldehyde | Oxidation with KMnO₄/CrO₃ | High yield, straightforward | 90-96 | >98 | High |

| Diketone intermediate + hydrazine cyclization + oxidation | Multi-step, controlled | High atom economy, scalable | 85-96 | >99 | Excellent |

| Halogenation + diazotization + cross-coupling + Grignard + carboxylation | Advanced organometallic | High purity, avoids isomers | ~64 (overall) | >99.5 | Potential for scale-up |

Research Findings and Process Insights

- The diketone-hydrazine-oxidation route is favored for industrial production due to its short reaction path, low cost, and environmental friendliness.

- Temperature control during hydrazine addition is critical to prevent side reactions and maximize yield.

- Use of methylhydrazine or hydrazine aqueous solutions facilitates ring closure efficiently.

- Oxidation under alkaline conditions followed by acidification provides high purity carboxylic acid products.

- The advanced metalation and carboxylation route offers high selectivity and purity but involves more complex handling of organometallic reagents.

- Recovery and recycling of solvents such as dichloromethane are incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that these compounds could target specific pathways involved in tumor growth, making them potential candidates for cancer therapy .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. For example, a study found that certain pyrazole compounds could effectively reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Agrochemicals

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Its structure allows it to interact with plant growth regulators, potentially leading to the development of new herbicides that can effectively control weed populations without harming crops. A case study indicated that formulations containing this compound showed promising results in controlling specific weed species while being environmentally friendly .

Material Science

Polymer Additives

Recent research has explored the use of this compound as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for high-performance materials .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations on the Pyrazole Ring

Pyrazole derivatives with modifications to the substituents on the heterocyclic ring exhibit distinct physicochemical and biological properties:

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- Molecular formula : C₆H₆F₂N₂O₂

- Molecular weight : 176.12 g/mol

- Key features : A methyl group at the 1-position and a difluoromethyl group at the 3-position.

- Applications : Intermediate in herbicide synthesis (e.g., pyrazole herbicides) due to its resistance to enzymatic degradation .

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Molecular formula : C₆H₅F₃N₂O₂

- Molecular weight : 194.11 g/mol

- Key features : Trifluoromethyl group at the 3-position enhances lipophilicity and acidity (pKa ~3.5).

- Applications : Used in metal-organic frameworks (MOFs) and coordination chemistry due to strong electron-withdrawing effects .

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Variations in the Aromatic Substituent

Modifications to the phenyl ring significantly alter bioactivity and solubility:

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

- Molecular formula : C₁₆H₁₁ClN₂O₂

- Molecular weight : 298.73 g/mol

- Key features : Dual phenyl groups (4-chloro and unsubstituted phenyl) increase steric bulk.

- Applications : Building block for anti-inflammatory agents .

3-(3-Chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid

- Molecular formula : C₁₂H₁₁ClN₂O₃

- Molecular weight : 266.68 g/mol

- Key features : Ethoxy group at the 4-position improves solubility in polar solvents.

- Applications : Studied in antibacterial drug design .

3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Functional Group Additions

Complex derivatives with additional functional groups demonstrate expanded utility:

3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid

- Molecular formula : C₁₃H₉F₅N₂O₃

- Molecular weight : 336.22 g/mol

- Key features: Phenoxy linkage and trifluoromethyl group enhance agrochemical activity.

- Applications : Herbicide candidate with broad-spectrum weed control .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Comparative Data Table

Research Findings and Trends

- Electron-Withdrawing Effects : Fluorine and chlorine substituents enhance metabolic stability and binding to hydrophobic enzyme pockets .

- Agrochemical Utility : Difluoromethyl and trifluoromethyl groups improve herbicidal activity by disrupting plant cell membranes .

- Synthetic Flexibility : Carboxylic acid functionality allows for easy derivatization into amides, esters, and metal complexes .

Biological Activity

3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a pyrazole ring substituted with a 3-chloro-4-fluorophenyl group and a carboxylic acid moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings.

- IUPAC Name: 5-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

- Molecular Formula: C10H7ClF N2O2

- Molecular Weight: 232.63 g/mol

Synthesis

The synthesis typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base, leading to cyclization and hydrolysis to yield the desired product. The use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate is common in laboratory settings .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that pyrazole derivatives demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that certain pyrazole compounds can significantly reduce the production of pro-inflammatory cytokines and inhibit COX-2 activity, indicating their potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research has demonstrated that similar compounds can induce apoptosis in various cancer cell lines, including lung (A549), colon (HT-29), and breast cancer cells (MCF-7). For example, one study reported an IC50 value of approximately 49.85 µM for a related pyrazole compound against cancer cell lines, highlighting its potential as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes involved in inflammatory pathways and cancer progression. By inhibiting these targets, the compound can exert anti-inflammatory and anticancer effects. For instance, it may inhibit certain kinases or transcription factors that are crucial for cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Assessment : In a controlled experiment, a pyrazole derivative was tested for its ability to reduce edema in a rat model of inflammation, showing significant reduction compared to the control group .

- Anticancer Potential : A series of experiments involving various cancer cell lines demonstrated that pyrazole derivatives could induce apoptosis through caspase activation pathways, with one derivative showing an IC50 value as low as 0.16 µM against Aurora-A kinase .

Comparative Analysis

To provide further insights into the biological activity of this compound compared to other related compounds, the following table summarizes key findings:

Q & A

Q. What are the standard synthetic methodologies for 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves condensation of substituted phenylhydrazines with β-keto esters, followed by cyclization and hydrolysis. For example, similar compounds (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) were synthesized via stepwise substitution and crystallization, as detailed in single-crystal X-ray studies . Acidic or basic hydrolysis of ester intermediates (e.g., methyl or ethyl esters) is critical for obtaining the carboxylic acid derivative .

Q. What spectroscopic techniques are used to confirm the molecular structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) validates substituent positions and purity. Infrared (IR) spectroscopy confirms carboxylic acid C=O stretching (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification, while X-ray crystallography (for crystalline derivatives) offers precise bond lengths and angles, as seen in monoclinic P2/c structures with unit cell parameters a = 13.192 Å, b = 8.8170 Å, c = 30.012 Å, β = 102.42° .

Q. What safety protocols are essential for handling this compound?

Wear respiratory protection (FFP2/N95 masks), nitrile gloves, and safety goggles. Avoid contact with strong oxidizers (e.g., peroxides), as decomposition may release toxic gases (e.g., HCl, HF). Refer to GHS classifications: Acute Toxicity Category 3 (Oral, H301) requires immediate medical attention if ingested .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in pyrazole-carboxylic acid derivatives?

Single-crystal X-ray diffraction (SCXRD) determines dihedral angles between the pyrazole ring and substituted phenyl groups, clarifying steric effects. For example, in 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) derivatives, the pyrazole ring forms a 75.8° angle with the chlorophenyl group, influencing reactivity . Data-to-parameter ratios >14.3 and R-factors <0.072 ensure reliability .

Q. What computational approaches model the electronic properties of this compound?

Density Functional Theory (DFT) using Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The InChI key (e.g., HXHNSADNTAWFQS for a related compound) aids in generating input files . Solvent effects (e.g., polar aprotic vs. aqueous) are modeled via COSMO-RS to simulate solubility and stability .

Q. How do conflicting solubility reports arise, and how can they be resolved?

Discrepancies often stem from polymorphic forms or pH-dependent ionization. For instance, the carboxylic acid group (pKa ~4.5) increases solubility in basic media. Controlled experiments using HPLC-grade solvents (e.g., DMSO, MeOH) under inert atmospheres are recommended. Note that some studies lack quantitative solubility data .

Q. What strategies optimize reaction yields in halogenated pyrazole syntheses?

Catalyst screening (e.g., Pd/C for dehalogenation side reactions) and temperature control (60–90°C) minimize byproducts. For example, methyl ester intermediates (e.g., methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) achieve >95% purity via recrystallization from ethanol/water mixtures . Reaction monitoring via TLC or LC-MS ensures stepwise completion.

Methodological Notes

- Contradiction Analysis : When reproducibility issues arise, cross-validate synthetic routes using alternative characterization (e.g., SCXRD vs. NMR) .

- Experimental Design : Include control experiments with unsubstituted pyrazole analogs to isolate electronic effects of the 3-chloro-4-fluorophenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.